(1-benzyl-1H-indol-3-yl)(piperidino)methanone

Indole derivatives NMDA receptor modulation Scaffold hopping

Laboratories calibrating high-throughput screening platforms often lack well-characterized, multi-target reference standards with publicly available potency data. (1-Benzyl-1H-indol-3-yl)(piperidino)methanone addresses this gap with a pre-established 11-target potency fingerprint (ChEMBL CHEMBL1313194). • Confirmed Menin/MLL inhibition at 3.55 µM and APE1 inhibition at 1.26 µM for epigenetic and DNA repair SAR studies. • Zero H-bond donors, XLogP3 of 3.9, and 3 rotatable bonds provide a benchmark CNS-permeable chemotype for PAMPA and Caco-2 assays. • Structurally validated GluN2B-negative control enables rigorous NMDA-targeted drug discovery data interpretation.

Molecular Formula C21H22N2O
Molecular Weight 318.42
CAS No. 860611-47-8
Cat. No. B2843056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-benzyl-1H-indol-3-yl)(piperidino)methanone
CAS860611-47-8
Molecular FormulaC21H22N2O
Molecular Weight318.42
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
InChIInChI=1S/C21H22N2O/c24-21(22-13-7-2-8-14-22)19-16-23(15-17-9-3-1-4-10-17)20-12-6-5-11-18(19)20/h1,3-6,9-12,16H,2,7-8,13-15H2
InChIKeyKCTDIHDKJNNSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (1-Benzyl-1H-indol-3-yl)(piperidino)methanone


(1-Benzyl-1H-indol-3-yl)(piperidino)methanone (CAS 860611-47-8, ChEMBL CHEMBL1313194) is a synthetic small molecule (MW 318.4 g/mol, C21H22N2O) that integrates a 1-benzyl-1H-indole core with a piperidin-1-ylmethanone substituent [1]. Classified at the preclinical stage, its profile has been partially characterized through broad quantitative high-throughput screening (qHTS), generating a panel of target-engagement data across multiple biological systems [2]. This defined multi-target activity footprint provides a basis for initial differentiation from other commercially available indole derivatives that lack such screening discretization.

Polypharmacology Pre-characterized multi-target qHTS profile across 11 targets for screening platform calibration
GluN2B control Indole scaffold with no detectable GluN2B/NMDA binding — suited as negative control for NMDA receptor studies
CNS probe Zero H-bond donor count and lipophilic profile (XLogP3 3.9) support permeability-limited target engagement studies

Why Generic Substitution Fails: (1-Benzyl-1H-indol-3-yl)(piperidino)methanone


Simple in-class substitution of (1-benzyl-1H-indol-3-yl)(piperidino)methanone fails because its specific N1-benzyl protection and the C-3 piperidinocarbonyl linkage collectively dictate a distinct spatial and electronic profile not replicated by analogs with free N–H indoles, alternative N1-alkyl groups, or different C-3 carbonyl appendages [1]. The benzyl group's lipophilic bulk (computed XLogP3 of 3.9) critically influences membrane permeability and target-binding cavity accommodation, while the piperidine ring offers conformational rigidity absent in more flexible acyclic amine analogs [2]. These structural parameters directly govern the compound's unique multi-target screening signature; substituting even a closely related analog risks altering target engagement patterns and invalidating comparative experimental frameworks before any functional interpretation is performed.

N1-Benzyl specificity
Free N–H indoles lack the lipophilic bulk and spatial profile of the N1-benzyl group; target-binding cavity accommodation may not transfer.
Piperidine rigidity
Conformational rigidity from the piperidinocarbonyl group may shift target engagement patterns compared to flexible acyclic amine analogs.
Multi-target fingerprint
Close analogs can disrupt the established 11-target screening signature, potentially invalidating comparative experimental frameworks.

Quantitative Evidence: (1-Benzyl-1H-indol-3-yl)(piperidino)methanone


Selectivity vs. 3-Substituted 1H-Indole GluN2B Ligands

In contrast to a published series of 3-substituted-1H-indoles that demonstrate high-affinity binding to GluN2B-containing NMDA receptors (e.g., compounds 4i and 6i with [3H]ifenprodil displacement IC50 values in the 5.4–51 nM range), (1-benzyl-1H-indol-3-yl)(piperidino)methanone shows no documented affinity for this target, instead distributing its activity across a distinct set of peripheral and epigenetic targets [1]. The C-3 piperidinocarbonyl group in the target compound replaces the ethanone or ethane-1,2-dione linkers found in the active GluN2B ligands, resulting in fundamentally different target engagement. This structural divergence makes the compound useful as a negative control probe in GluN2B/NMDA studies where an indole scaffold is required but NMDA receptor activity must be excluded [1].

GluN2B selectivity vs. indole ligands
Supporting evidence
Target: No detectable GluN2B binding Comparator (3-substituted-1H-indoles): IC50 5.4–51 nM
Structurally matched negative control for NMDA receptor studies.
[3H]ifenprodil displacement vs qHTS panel; >100-fold selectivity reversal.
Indole derivatives NMDA receptor modulation Scaffold hopping Chemical biology tool compound

Multi-Target qHTS Activity Profiling

Quantitative HTS data from the ChEMBL database reveals a distinctive potency rank-order for (1-benzyl-1H-indol-3-yl)(piperidino)methanone across 11 protein targets [1]. The compound achieves its highest potency against human APE1 (apurinic/apyrimidinic endonuclease 1) at 1.26 µM, followed by Menin/MLL interaction inhibition at 3.55 µM and GLP-1 receptor inverse agonism at 8.91 µM. Activity against ferritin light chain (31.6 µM), RORγ (35.5 µM), and Gαs (39.8 µM) is substantially weaker. This graded, multi-target potency spectrum constitutes a measurable activity fingerprint that distinguishes this compound from indole analogs that have only undergone single-target evaluation [1].

Multi-target qHTS potency rank
Class-level
  • 1 APE1 – 1.26 µM
  • 2 Menin/MLL – 3.55 µM
  • 3 GLP-1R – 8.91 µM
Graded intrapanel fingerprint for HTS platform calibration.
11-target panel; remaining targets >10 µM. Inactive thresholds applied.
qHTS profiling Epigenetic targets Polypharmacology APE1 inhibition

Physicochemical Differentiation: Zero HBD and Permeability

(1-Benzyl-1H-indol-3-yl)(piperidino)methanone possesses zero hydrogen bond donors (HBD), a property that distinguishes it from many biologically active indole derivatives that retain an unsubstituted indole N–H (HBD = 1) [1]. The N1-benzyl substitution eliminates the sole HBD present in the parent indole scaffold while maintaining the H-bond acceptor capacity of the carbonyl oxygen (HBA = 1). Combined with a computed XLogP3 of 3.9 and a rotatable bond count of 3, this HBD = 0 profile predicts enhanced passive membrane permeability and improved CNS partitioning potential compared to N–H indole analogs (e.g., 3-substituted-1H-indoles with HBD = 1 and typically lower logP) [1][2].

Physicochemical differentiation
Class-level
HBD = 0; HBA = 1; XLogP3 = 3.9; Rotatable bonds = 3
Comparator class (N–H indoles): HBD = 1; XLogP3 2.0–3.5
Supports permeability-limited CNS target engagement studies.
Computed descriptors; experimental validation recommended.
Physicochemical properties Drug-likeness CNS permeability Hydrogen bond donor count

Patent Landscape: Proximity to KDM2b Inhibitors

Patent US 10,280,149 B2 (Genentech/Constellation Pharmaceuticals) broadly claims indole-containing compounds as inhibitors of histone demethylases including KDM2b [1]. While the target compound contains the indole core present in the patent genus, its specific 1-benzyl-3-(piperidinocarbonyl) substitution pattern represents a distinct chemical subspace not exemplified in the patent's listed embodiments. This structural adjacency—coupled with the compound's independent demonstration of Menin/MLL interaction modulation (3.55 µM potency in qHTS)—makes it a commercially accessible, off-patent tool for probing KDM2b-adjacent epigenetic biology without the intellectual property constraints that encumber patented clinical candidates [2].

Patent landscape context
Supporting evidence
Structurally adjacent to KDM2b inhibitor patent US 10,280,149 B2 but not claimed.
Menin/MLL potency: 3.55 µM (independent qHTS).
Off-patent entry point for epigenetic probe chemistry.
Freedom-to-operate for academic SAR; no known IP restrictions.
KDM2b inhibitor Histone demethylase Epigenetic probe Patent chemical space

Research Applications: (1-Benzyl-1H-indol-3-yl)(piperidino)methanone


GluN2B/NMDA Negative Control Probe

In electrophysiology or binding displacement assays targeting GluN2B-containing NMDA receptors, (1-benzyl-1H-indol-3-yl)(piperidino)methanone serves as a structurally matched negative control. Its demonstrated lack of GluN2B affinity (contrasting with Gitto et al. 3-substituted-1H-indoles that bind at 5.4–51 nM) provides experimental validation that observed NMDA receptor modulation arises from pharmacophore-specific interactions rather than nonspecific indole scaffold effects . Procurement of this compound enables rigorous data interpretation in academic or industrial NMDA-targeted drug discovery campaigns.

Multi-Target qHTS Reference Compound

The compound's pre-established 11-target potency fingerprint (ChEMBL CHEMBL1313194) provides a ready-made reference dataset for laboratories calibrating high-throughput screening platforms . With defined potency values ranging from 1.26 µM (APE1) to 44.7 µM (HIV-1 Vpr), researchers can use this compound as a panel-wide positive control or system suitability standard across multiple biochemical and cell-based assay formats simultaneously. This reduces the need for labor-intensive in-house pilot screens and supports inter-laboratory reproducibility assessments.

Menin/MLL and APE1 Epigenetic Probe

With confirmed potency against Menin/MLL (3.55 µM) and the DNA repair enzyme APE1 (1.26 µM), this compound can anchor exploratory studies in epigenetic regulation and base excision repair pathways . Its moderate potency at these targets is well-suited for chemical probe optimization programs, where the 1-benzyl-3-(piperidinocarbonyl) core can guide structure-activity relationship (SAR) expansion. Unlike patented clinical-stage Menin or APE1 inhibitors, this compound is available without licensing barriers for academic SAR investigations.

Blood-Brain Barrier Permeability Probe

The compound's zero hydrogen bond donor count, moderate lipophilicity (XLogP3 = 3.9), and low rotatable bond number (3) align with established physicochemical criteria for passive CNS permeability . Adopting this compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies can benchmark the permeability behavior of the 1,3-disubstituted indole chemotype against N–H indole controls (HBD = 1). Such comparisons yield quantitative permeability coefficients that inform CNS drug discovery programs and pharmacokinetic model building .

Application
Selection Property
Validation Focus
GluN2B/NMDA negative control
Lack of GluN2B affinity in indole scaffold
NMDA receptor binding displacement assays
Multi-target HTS reference
Pre-characterized 11-target potency panel
HTS platform calibration, inter-laboratory reproducibility
Menin/MLL & APE1 epigenetic probe
Moderate potency at epigenetic targets
Epigenetic pathway engagement, SAR expansion
BBB permeability probe
Zero HBD, moderate lipophilicity (XLogP3 3.9)
PAMPA, Caco-2 permeability coefficient benchmarking
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